![molecular formula C20H20N2O2 B12597835 5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one CAS No. 651029-44-6](/img/structure/B12597835.png)
5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isoquinolinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one typically involves multi-step organic reactions. One common approach is to start with the isoquinolinone core, which can be synthesized through a Pictet-Spengler reaction. The phenyl group is then introduced via a Friedel-Crafts acylation, followed by the addition of the pyrrolidine ring through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The isoquinolinone core can be reduced to form a dihydroisoquinolinone.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include ketones, dihydroisoquinolinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
One of the primary applications of 5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one is its potential as an antitumor agent. Research has indicated that compounds structurally related to this isoquinolinone exhibit significant activity against various cancer cell lines.
Case Study: Breast Cancer Treatment
A study focused on the development of new structures with antitumoral and antiestrogenic properties highlighted the efficacy of this compound in inhibiting estrogen receptor-positive breast cancer cells. The compound was synthesized and evaluated for its ability to modulate estrogen receptor activity, showing promise in overcoming resistance to traditional endocrine therapies used in breast cancer treatment .
Structural Modifications and Synthesis
Research has also focused on the synthesis of derivatives of this compound to enhance its pharmacological properties. Structural modifications have been made to improve solubility and bioavailability, which are critical for effective therapeutic applications.
Modification | Effect |
---|---|
Addition of alkyl groups | Increased lipophilicity, enhancing membrane permeability |
Alteration of functional groups | Improved binding affinity to target receptors |
Other Pharmacological Activities
Beyond its antitumor properties, this compound has been investigated for other pharmacological activities:
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Antiviral Activity
Research into similar isoquinolinone compounds has indicated potential antiviral activity against various viruses, suggesting that this compound could also be explored for antiviral applications .
Mechanism of Action
The mechanism of action of 5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another compound with a pyrrolidine ring, known for its diverse biological activities.
Isoquinolin-1-one: Shares the isoquinolinone core, used in various medicinal chemistry applications.
Phenylpyrrolidine: Contains both a phenyl group and a pyrrolidine ring, similar to the target compound.
Uniqueness
5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-Hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
Molecular Characteristics:
- Molecular Formula: C21H22N2O2
- Molecular Weight: 334.4 g/mol
- IUPAC Name: this compound
- CAS Number: 651029-46-8
The compound features a hydroxyl group that enhances its solubility and biological activity compared to its analogs, and a piperidinylmethyl group that allows for further chemical modifications.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Isoquinolinone Core: Achieved via the Pictet-Spengler reaction.
- Introduction of the Piperidinylmethyl Group: Conducted through nucleophilic substitution reactions.
These methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yield and efficiency .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as:
- Enzyme Inhibitor: By binding to the active site of specific enzymes.
- Receptor Modulator: Acting as an agonist or antagonist, influencing cellular signaling pathways.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Neurological Disorders: Studies suggest it may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease.
- Cancer Treatment: Preliminary findings indicate selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) with IC50 values in the low micromolar range .
- Anti-inflammatory Effects: The compound has shown promise in reducing pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
The presence of the hydroxyl group in this compound distinguishes it from similar isoquinolinones, enhancing its reactivity and biological activity. For instance:
- 4-(4-(Piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one: Lacks the hydroxy group, potentially limiting its biological efficacy.
This unique structure suggests that modifications could lead to derivatives with enhanced therapeutic profiles.
Properties
CAS No. |
651029-44-6 |
---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C20H20N2O2/c23-18-5-3-4-16-19(18)17(12-21-20(16)24)15-8-6-14(7-9-15)13-22-10-1-2-11-22/h3-9,12,23H,1-2,10-11,13H2,(H,21,24) |
InChI Key |
NWOXWFPOLMGLID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.